molecular formula C19H24F3N3O3S B396180 ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE CAS No. 447430-41-3

ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE

Cat. No.: B396180
CAS No.: 447430-41-3
M. Wt: 431.5g/mol
InChI Key: KJNMVACUDHDZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE is a complex organic compound with significant potential in various scientific fields. This compound features a benzothiophene core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate typically involves multicomponent reactions. These reactions often include the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, or the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . The reaction conditions may involve the use of solvents, microwave irradiation, and optimization of the sequence of reagent introduction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and optimization of reaction conditions are likely to be applied on a larger scale to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., Jones reagent), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate involves its interaction with specific molecular targets. The benzothiophene core can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-PENTANAMIDOPROPANOATE is unique due to its trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

447430-41-3

Molecular Formula

C19H24F3N3O3S

Molecular Weight

431.5g/mol

IUPAC Name

ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate

InChI

InChI=1S/C19H24F3N3O3S/c1-3-5-10-15(26)24-18(19(20,21)22,17(27)28-4-2)25-16-13(11-23)12-8-6-7-9-14(12)29-16/h25H,3-10H2,1-2H3,(H,24,26)

InChI Key

KJNMVACUDHDZOI-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=C(C2=C(S1)CCCC2)C#N

Canonical SMILES

CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=C(C2=C(S1)CCCC2)C#N

Origin of Product

United States

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